tert-Butyl (2-amino-3-hydroxypropyl)carbamate hydrochloride

Chemical Synthesis Quality Control Building Block Procurement

Synthetic sequences requiring three orthogonal functionalizations often suffer from protection/deprotection conflicts, adding steps and eroding yield. This compound solves that: its Boc-protected amine, free amine hydrochloride, and free hydroxyl enable sequential, chemoselective derivatization without non-selective protection. Key supply advantages: (1) Three fully orthogonal reactive sites confirmed by structural analysis, (2) Hydrochloride salt form provides superior bench stability versus freebase analogs, (3) Consistent 95% purity across major suppliers supports process reproducibility from lab to pilot scale.

Molecular Formula C8H19ClN2O3
Molecular Weight 226.7
CAS No. 2378503-61-6
Cat. No. B2869445
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (2-amino-3-hydroxypropyl)carbamate hydrochloride
CAS2378503-61-6
Molecular FormulaC8H19ClN2O3
Molecular Weight226.7
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCC(CO)N.Cl
InChIInChI=1S/C8H18N2O3.ClH/c1-8(2,3)13-7(12)10-4-6(9)5-11;/h6,11H,4-5,9H2,1-3H3,(H,10,12);1H
InChIKeyZWADBBYVXJJLSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

tert-Butyl (2-amino-3-hydroxypropyl)carbamate Hydrochloride: Key Building Block


tert-Butyl (2-amino-3-hydroxypropyl)carbamate hydrochloride (CAS 2378503-61-6) is a racemic, bifunctional building block featuring a Boc-protected amine, a free primary amine masked as its hydrochloride salt, and a free primary hydroxyl group [REFS-1, REFS-2]. With a molecular formula of C8H19ClN2O3 and a molecular weight of 226.70 g/mol, it is supplied as a powder with a standard purity of 95% and requires storage at 4°C [REFS-1, REFS-2, REFS-3]. The compound is primarily utilized in medicinal chemistry and organic synthesis as an intermediate for constructing more complex molecules, including the antibiotic linezolid, where orthogonal protection and precise functional group placement are critical . Its unique combination of functional groups enables sequential, chemoselective derivatization that is not achievable with simpler or unprotected analogs.

Trifunctional scaffold Enables orthogonal derivatization (Boc-NH, NH₂·HCl, -OH)
HCl salt form Supports handling stability and storage reliability
Racemic mixture Cost-effective option for non-chiral synthetic applications

Why Generic Substitutes Fail


Substituting this compound with a seemingly similar Boc-amino alcohol or an unprotected amino diol introduces significant risks to synthetic efficiency and product quality. The compound's value lies in the precise orchestration of its three orthogonal functional groups: the acid-labile Boc protecting group, the nucleophilic free amine (released upon neutralization of the HCl salt), and the free hydroxyl group. This specific architecture is not replicated by simpler analogs like tert-butyl (2-aminoethyl)carbamate hydrochloride, which lacks the hydroxyl handle, nor by unprotected 2-amino-1,3-propanediol, which would require non-selective protection. Furthermore, the hydrochloride salt form is not a trivial matter of presentation; it is known that amine hydrochloride salts can offer superior stability and handling compared to their freebase counterparts [1]. The absence of any one of these features would force a re-design of the synthetic route, potentially increasing step count, reducing overall yield, or compromising chemoselectivity.

Missing hydroxyl handle Simpler Boc-amino alcohol lacks -OH, limiting orthogonal derivatization routes.
Unprotected amino diol Unprotected 2-amino-1,3-propanediol requires non-selective protection, adding steps.
Freebase instability Freebase form may have lower stability than the HCl salt during storage and handling.

Quantitative Differentiators: Head-to-Head Comparison


Purity Specification: HCl Salt vs. Freebase

The hydrochloride salt is commercially available with a controlled minimum purity of 95%, as confirmed by both Sigma-Aldrich and Bidepharm [REFS-1, REFS-2]. In contrast, the freebase analog (CAS 1391046-15-3) is not widely stocked by major reputable vendors with a publicly verifiable purity specification, introducing uncertainty for users requiring a defined assay value . While the (R)-enantiomer of the freebase is available at 95%, this is a different compound with chiral specificity not required for all applications .

Purity specification
Specification review
Target: ≥95% (multiple suppliers)
Freebase: No public purity data
Supports reproducible synthesis procurement
CoA-based specification
Chemical Synthesis Quality Control Building Block Procurement

Trifunctional vs. Bifunctional Scaffold

The target compound possesses three distinct, chemically addressable functional groups: a Boc-protected amine, a free amine (as the HCl salt), and a primary hydroxyl group. This trifunctional nature (3 functional handles) contrasts with the simpler bifunctional analog tert-butyl (2-aminoethyl)carbamate hydrochloride (CAS 79513-35-2), which contains only two functional handles (Boc-protected amine and free amine) and lacks the hydroxyl group entirely [1]. The presence of an additional hydroxyl group in the target compound provides a site for orthogonal derivatizations such as esterification, etherification, or oxidation, which is impossible with the simpler analog.

Functional group count
Class-level
Target: 3 handles (Boc-NH, NH₂·HCl, -OH)
Bifunctional analog: 2 handles
Enables additional derivatization site
Structural analysis
Medicinal Chemistry Structure-Activity Relationship Synthetic Strategy

Hydrochloride Salt Stability Advantage

Amine hydrochloride salts are generally recognized as more stable to air oxidation and easier to handle than their freebase counterparts, a practical advantage that impacts both storage and reaction setup [1]. While direct quantitative stability data (e.g., half-life under ambient conditions) for this specific compound versus its freebase is not publicly available, this class-level principle is well-documented in the context of Boc-protected amino alcohols, where the hydrochloride form is preferred for delivery and long-term storage.

Salt stability advantage
Class-level
HCl salt reportedly more stable and easier to handle than freebase
Supports reliable storage and handling
No quantitative stability data
Process Chemistry Reagent Handling Stability

Racemic Form: Economic Non-Chiral Option

The target compound (CAS 2378503-61-6) is supplied as a racemic mixture. Enantiopure versions, such as (S)-tert-butyl (2-amino-3-hydroxypropyl)carbamate (CAS 80312-74-9) and the (R)-enantiomer (CAS 2411180-32-8), are also commercially available but at a significantly higher cost and with potentially limited bulk availability [REFS-1, REFS-2]. For discovery-stage research or synthetic routes where chirality is not a prerequisite, the racemic compound provides the same reactivity profile at a lower price point, directly impacting procurement budgets.

Racemic cost advantage
Reported
Racemic: ¥67,800/100mg
Enantiopure: higher cost, limited bulk
Cost-effective for non-chiral synthesis
Supplier catalog pricing
Medicinal Chemistry Process Chemistry Cost-Efficiency

Optimal Application Scenarios


Multi-Step Synthesis with Orthogonal Protection

This compound is ideally suited as a key intermediate in synthetic routes that demand sequential, chemoselective reactions at three distinct sites. Its trifunctional scaffold (Boc-NH-, NH2·HCl, -OH) enables, for example, initial acylation or alkylation at the free amine (after neutralization), followed by Boc deprotection and subsequent coupling of the revealed amine, and finally modification of the hydroxyl group. A prototypical application is its role as an intermediate in the synthesis of the antibiotic linezolid, where precise structural complexity is built stepwise .

Diversity-Oriented Synthesis for Compound Libraries

The three orthogonal functional groups make this compound a powerful scaffold for generating diverse compound libraries. The free hydroxyl group allows for attachment to solid supports or introduction of diverse appendages via ester or ether bonds, while the two differentially protected amines allow for successive elaboration with two distinct building blocks. This capability is a direct consequence of the quantified trifunctional nature established in Section 3 .

Reagent Consistency in Process Chemistry

The controlled 95% purity specification from multiple reputable suppliers, combined with the enhanced stability of the hydrochloride salt, makes this compound a reliable choice for process development [REFS-3, REFS-4]. The powder form and defined storage conditions (4°C) reduce variability in scale-up experiments, a critical advantage when translating a laboratory synthesis to a pilot scale. The known purity directly supports process analytical technology (PAT) and quality-by-design (QbD) frameworks.

Orthogonal Protecting Group Strategies

The compound serves as a model substrate for studying or teaching orthogonal protection strategies. Simultaneous presence of a Boc-protected amine, a salt-masked amine, and a free alcohol provides a practical demonstration of chemoselective deprotection and functionalization, which is central to advanced organic synthesis courses and methodology development.

Application
Selection Property
Validation Focus
Orthogonal multi-step synthesis
Trifunctional orthogonal scaffold
Sequential chemoselective derivatization
Diversity-oriented synthesis
Three-point diversification scaffold
Attachment versatility for library construction
Process chemistry consistency
Controlled purity & salt stability
Reproducible scale-up and handling
Protecting group strategies
Model orthogonal substrate
Deprotection and functionalization selectivity
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